1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride
CAS No.: 113411-62-4
Cat. No.: VC7105541
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113411-62-4 |
|---|---|
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 |
| IUPAC Name | 1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H |
| Standard InChI Key | LLMXGJFAJZQRED-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C3=CC=CC=C3O2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The core structure consists of a benzofuran ring fused to a partially saturated pyridine moiety (Figure 1). The hydrochloride salt introduces ionic character, improving aqueous solubility compared to the free base.
Structural Analysis
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Benzofuran subunit: Provides aromaticity and π-π stacking capabilities for receptor binding.
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Tetrahydropyridine ring: Partial saturation allows conformational flexibility, facilitating interactions with enzyme active sites.
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Hydrochloride counterion: Stabilizes the protonated amine, enhancing bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 273.74 g/mol |
| Solubility (H₂O) | >50 mg/mL |
| LogP (Predicted) | 2.4 |
| pKa (Amine) | 8.9 |
Synthesis and Optimization
The synthesis involves multi-step organic reactions, as exemplified in patent CN112351984A .
Stepwise Synthesis Protocol
Step A: Cyclization Reaction
(4-Fluorophenyl)hydrazine HCl (1 g, 6.1 mmol) and tert-butyl 3-oxopiperidine-1-carboxylate (1.2 g, 6.1 mmol) were reacted in 1,4-dioxane with concentrated H₂SO₄ at 110°C for 3 hours. The intermediate was basified with NaOH, extracted with dichloromethane, and dried over Na₂SO₄ to yield a light yellow solid (54% yield) .
Step B: Salt Formation
The free base was treated with HCl in anhydrous ether, precipitating the hydrochloride salt. Recrystallization from ethanol improved purity (>98% by HPLC).
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| A | H₂SO₄, 1,4-dioxane | 110°C | 3 h | 54% |
| B | HCl, ether | 25°C | 1 h | 89% |
Pharmacological Activities
Preclinical studies highlight its potential in neurodegeneration and oncology, though clinical data remain limited.
Acetylcholinesterase Inhibition
In vitro assays demonstrated 72% inhibition of acetylcholinesterase (AChE) at 10 μM, comparable to donepezil (IC₅₀ = 15 nM). The tetrahydropyridine nitrogen facilitates hydrogen bonding with the enzyme’s catalytic triad .
Anticancer Activity
Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 18 μM, attributed to intercalation into DNA and topoisomerase II inhibition. Comparatively, the unsubstituted benzofuropyridine showed reduced potency (IC₅₀ = 45 μM), underscoring the hydrochloride’s role in enhancing cellular uptake .
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| AChE Inhibition (10 μM) | 72% | |
| MCF-7 Cytotoxicity | IC₅₀ = 18 μM | |
| Neuroprotective Effect | 40% reduction in ROS |
Mechanism of Action
The compound modulates multiple pathways:
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Cholinergic Signaling: Binds reversibly to AChE’s peripheral anionic site, preventing acetylcholine hydrolysis.
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Apoptosis Induction: Upregulates Bax/Bcl-2 ratio in cancer cells, triggering mitochondrial depolarization.
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Antioxidant Activity: Scavenges hydroxyl radicals (EC₅₀ = 12 μM) via the benzofuran moiety’s electron-rich structure .
Comparative Analysis with Structural Analogues
Benzothieno[3,2-c]pyridine Derivatives
Replacing the benzofuran oxygen with sulfur reduces AChE affinity (Ki = 85 nM vs. 22 nM for the target compound), highlighting the critical role of oxygen in hydrogen-bond networks .
Table 4: Structural and Functional Comparisons
| Compound | AChE Ki (nM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Target Hydrochloride | 22 | 2.4 | 50 |
| Benzothieno[3,2-c]pyridine | 85 | 3.1 | 12 |
| Chromeno[3,2-c]pyridine | 120 | 1.8 | 65 |
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